molecular formula C7H11NO2 B13594347 5-Azaspiro[2.4]heptane-4-carboxylic acid

5-Azaspiro[2.4]heptane-4-carboxylic acid

Cat. No.: B13594347
M. Wt: 141.17 g/mol
InChI Key: CVPZIHYJXYSOSI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azaspiro[2.4]heptane-4-carboxylic acid typically involves a catalytic and enantioselective preparation. One common method is the one-pot double allylic alkylation of an imine analogue of glycine in the presence of a chinchonidine-derived catalyst under phase transfer conditions . Another method involves the treatment of a 4-exocyclic methylene-substituted proline compound with a metal carbenoid generated through the Simmon-Smith reaction or its variations .

Industrial Production Methods: Industrial production methods for this compound often involve the use of phase-transfer catalysis and stereoselective synthesis techniques. These methods are designed to produce the compound in high yields and with high enantioselectivity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-Azaspiro[2.4]heptane-4-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include dibromides, KOH, and metal carbenoids. The reaction conditions often involve the use of toluene/CH₂Cl₂ mixtures and phase transfer catalysts .

Major Products Formed: The major products formed from these reactions include N-Boc-protected derivatives and other modified proline analogues. These products are often used as intermediates in the synthesis of biologically active molecules .

Scientific Research Applications

5-Azaspiro[2.4]heptane-4-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a versatile starting material for the synthesis of various proline derivatives. In biology and medicine, it is a key element in the synthesis of antiviral agents, such as ledipasvir, which is used to treat hepatitis C virus infections . Additionally, its presence in peptide chains causes conformational restrictions that are critical for biological activity .

Mechanism of Action

The mechanism of action of 5-Azaspiro[2.4]heptane-4-carboxylic acid involves its incorporation into peptide chains, where it induces conformational restrictions that enhance biological activity. This compound is particularly effective in the synthesis of antiviral agents, where it targets non-structural protein 5A (NS5A) inhibitors .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

5-azaspiro[2.4]heptane-4-carboxylic acid

InChI

InChI=1S/C7H11NO2/c9-6(10)5-7(1-2-7)3-4-8-5/h5,8H,1-4H2,(H,9,10)

InChI Key

CVPZIHYJXYSOSI-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCNC2C(=O)O

Origin of Product

United States

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